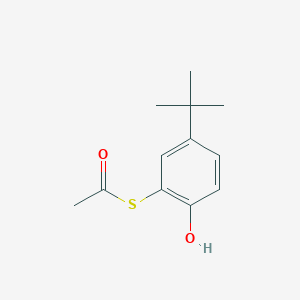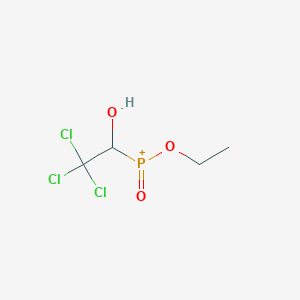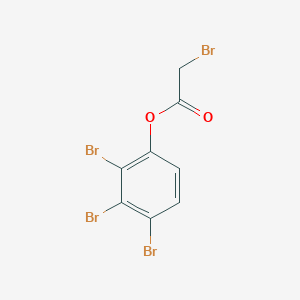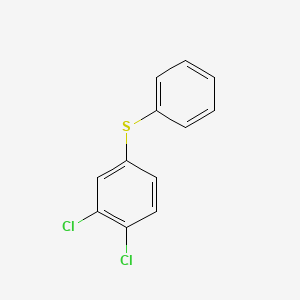
1,2-Dichloro-4-(phenylsulfanyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-4-(phenylsulfanyl)benzene: is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and a phenylsulfanyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(phenylsulfanyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(phenylsulfanyl)benzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dichloro-4-(phenylsulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the phenylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine positions, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, ammonia.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, dechlorinated benzene derivatives.
Substitution: Hydroxybenzene derivatives, aminobenzene derivatives.
Aplicaciones Científicas De Investigación
1,2-Dichloro-4-(phenylsulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic structure and functional groups.
Medicine: Research is being conducted to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Dichloro-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The phenylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the chlorine atoms can undergo substitution reactions. These interactions can affect the compound’s binding affinity and reactivity with biological molecules, influencing its overall activity.
Comparación Con Compuestos Similares
1,2-Dichlorobenzene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
4-Chlorophenylsulfanylbenzene: Contains only one chlorine atom, resulting in different reactivity and applications.
1,4-Dichlorobenzene: Has chlorine atoms at different positions, leading to distinct chemical properties and uses.
Uniqueness: 1,2-Dichloro-4-(phenylsulfanyl)benzene is unique due to the presence of both chlorine atoms and the phenylsulfanyl group, which confer specific reactivity and potential applications not found in similar compounds. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
65662-89-7 |
|---|---|
Fórmula molecular |
C12H8Cl2S |
Peso molecular |
255.2 g/mol |
Nombre IUPAC |
1,2-dichloro-4-phenylsulfanylbenzene |
InChI |
InChI=1S/C12H8Cl2S/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H |
Clave InChI |
ICFXDHJWYDQGQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)
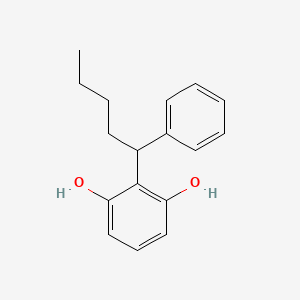


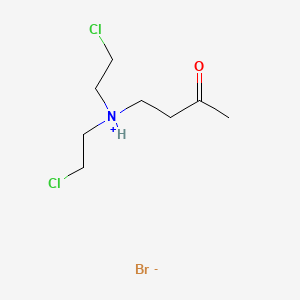
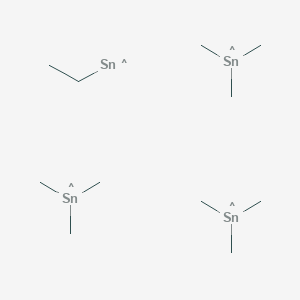
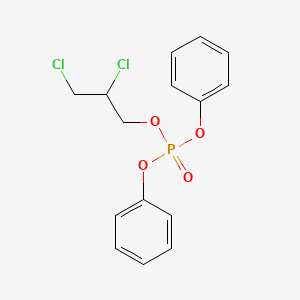

![N-Ethyl-N-methyl-N-[(2-oxopyrrolidin-1-yl)methyl]ethanaminium methyl sulfate](/img/structure/B14485874.png)

